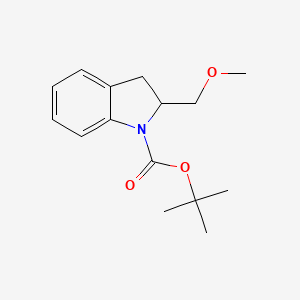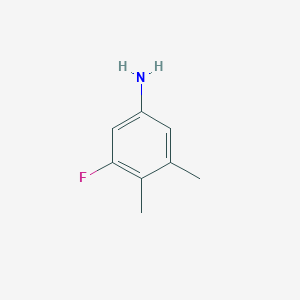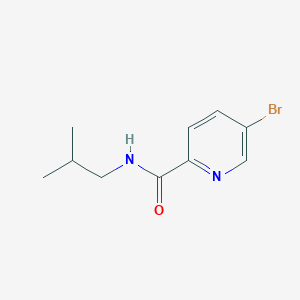
(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound which has been of interest to scientists and researchers in recent years due to its numerous applications in scientific research and laboratory experiments. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer activities. It is also known to have potential applications in the field of drug design and development. In
科学的研究の応用
((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have numerous applications in scientific research, including in the fields of drug design and development, anti-inflammatory and analgesic activity, and anti-cancer activity. It has been used in studies to investigate the mechanism of action of various drugs, as well as to explore the potential for new drugs to be designed and developed.
作用機序
((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to act as an agonist at the cannabinoid CB1 receptor, which is responsible for the analgesic and anti-inflammatory effects of the compound. Additionally, the compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in the treatment of cancer.
Biochemical and Physiological Effects
((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities, as well as to act as an agonist at the cannabinoid CB1 receptor. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.
実験室実験の利点と制限
The use of ((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize, and the synthesis process is efficient and effective. Secondly, it has a wide range of biological activities, which makes it useful for a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is a relatively expensive compound to purchase, which may limit its use in some experiments. Secondly, due to its potential applications in drug design and development, there may be some restrictions on the use of this compound in certain experiments.
将来の方向性
As ((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been found to have a wide range of biological activities, there are many potential future directions for research and development. These include further investigation into the mechanism of action of this compound, as well as exploring its potential applications in drug design and development. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new drugs or treatments for a variety of conditions. Finally, further research into the synthesis of this compound may lead to improved methods for synthesizing it, which could lead to lower costs for the production of this compound.
合成法
((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can be synthesized from the reaction of 5-methylfuran-2-ylmethyl chloride with 2-fluorophenylmagnesium bromide. The reaction is carried out in anhydrous ether at 0 °C and the product is isolated by column chromatography. This method has been found to be effective and efficient for the synthesis of ((2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one.
特性
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-6-9-14(17-10)13(16)8-7-11-4-2-3-5-12(11)15/h2-9H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRDSWVEFGWAF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

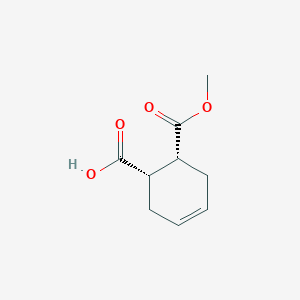
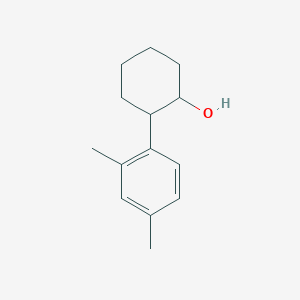


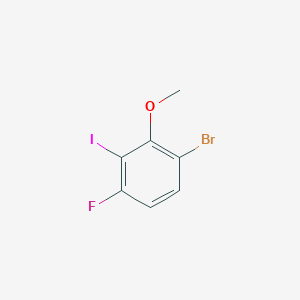
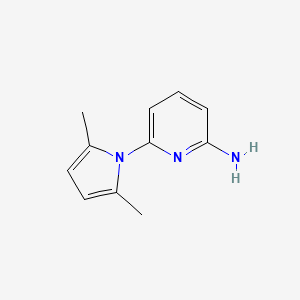

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
